molecular formula C21H21N5O3S B2391460 N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888422-92-2

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2391460
CAS RN: 888422-92-2
M. Wt: 423.49
InChI Key: YDJOPLCHJZMUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry and Bioreductive Drugs

A study on the reductive chemistry of novel bioreductive drugs revealed insights into selective toxicity for hypoxic cells, which is due to oxygen-inhibited enzymatic reduction. This research underscores the significance of understanding the electron-affinic sites in molecules for developing targeted therapies against hypoxic tumor cells (Palmer et al., 1995).

Antiproliferative Activity and Molecular Docking

Research on the design, synthesis, and structural analysis of certain compounds showed marked inhibition against various cancer cell lines, demonstrating promising anticancer activity. The study also involved density functional theory (DFT), Hirshfeld surface analysis, and molecular docking to understand the interactions at the molecular level (Huang et al., 2020).

Kinesin Spindle Protein Inhibitors

The discovery and development of kinesin spindle protein (KSP) inhibitors highlight the role of structural analysis in identifying compounds with pharmaceutical properties suitable for clinical development as potential anticancer agents. This research emphasizes the importance of a favorable pharmacokinetic profile and in vivo efficacy in drug development (Theoclitou et al., 2011).

Synthesis and Characterization of Polymers

Studies on the synthesis and characterization of novel aromatic polyimides demonstrate the broader applications of such compounds beyond drug development. These research efforts focus on the solubility, degradation temperature, and specific heat capacity of the polymers, indicating their potential utility in various industrial applications (Butt et al., 2005).

Antimicrobial Screening

Research on the synthesis and antimicrobial screening of derivatives incorporates thiazole rings, showcasing the antimicrobial potential of these compounds against bacterial and fungal infections. This line of research is crucial for the development of new therapeutic interventions for microbial diseases (Desai et al., 2013).

properties

IUPAC Name

N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-12-6-8-14(9-7-12)19(28)24-17-18(22)25-21(26-20(17)29)30-11-16(27)23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJOPLCHJZMUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.